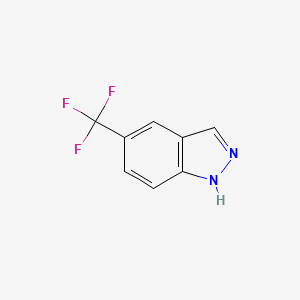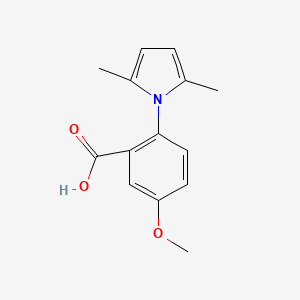
5-(三氟甲基)-1H-吲唑
描述
5-(Trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Trifluoromethyl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Trifluoromethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结构性质和超分子相互作用
5-(三氟甲基)-1H-吲唑及其衍生物由于三氟甲基基团的存在而表现出独特的结构性质。这些化合物已经通过X射线晶体学和多核磁共振波谱学进行了研究。三氟甲基基团的存在影响了这些分子的晶体结构和超分子相互作用,导致形成如链二聚体和螺旋体等结构。了解这些性质对于材料科学和制药应用至关重要(Teichert et al., 2007)。
作为拮抗剂的生物评价
已经确定三氟甲基取代的吲唑类化合物作为特定生物靶点的拮抗剂,例如瞬时受体电位A1(TRPA1)离子通道。这一发现对于开发用于疼痛管理和其他医疗状况的新药物化合物具有重要意义(Rooney et al., 2014)。
高能材料和炸药
已经研究了某些三氟甲基取代的吲唑类化合物作为高密度高能材料的潜力。它们的高密度、良好的热稳定性和优秀的爆炸特性使它们成为炸药和推进剂应用的候选材料(Thottempudi & Shreeve, 2011)。
电化学应用
已经研究了5-(三氟甲基)-1H-吲唑衍生物的电化学应用。例如,它们已被用作锂电池电极的成膜添加剂,表现出改善的循环性能。这种应用对于高性能电池的发展至关重要(Kang et al., 2014)。
超分子化学
5-(三氟甲基)-1H-吲唑在超分子化学中发挥着重要作用。其衍生物被用于各种应用,如阴离子识别、催化和光化学,远远超出了它们在点击化学中的原始用途。这种多功能性归因于1H-1,2,3-三唑及其衍生物提供的易获取性和多样的超分子相互作用的独特组合(Schulze & Schubert, 2014)。
合成和化学性质
2H-吲唑的合成,包括带有三氟甲基基团的吲唑,对于药物发现至关重要。这些化合物作为吲哚和苯并咪唑等结构的高效同分异构体。为这些化合物开发新的合成方法对于它们在药物化学中的广泛应用至关重要(Halland et al., 2009)。
腐蚀抑制
已经合成并应用了包括三氟甲基基团在内的吲唑衍生物作为腐蚀抑制剂。它们在保护金属表面方面表现出潜力,这对于工业应用如保护铜表面至关重要(Qiang et al., 2018)。
药物化学
吲唑类化合物,包括三氟甲基取代的变体,在各种药物应用中显示出潜力。它们已被确定为有效且选择性的单胺氧化酶B抑制剂,可用于治疗神经系统疾病(Tzvetkov et al., 2014)。
作用机制
Target of Action
It’s worth noting that trifluoromethylated compounds often target enzymes involved in dna synthesis and replication .
Mode of Action
It’s known that trifluoromethylated nucleosides can either block the process of penetration of viruses into cells or inhibit the stage of genome replication . After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .
Biochemical Pathways
It’s known that trifluoromethylated compounds can affect various biochemical pathways, including those involved in dna synthesis and replication .
Pharmacokinetics
It’s known that trifluoromethylated compounds are mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite .
Result of Action
It’s known that trifluoromethylated compounds can have antiviral, antibacterial, or antiprotozoal activity .
Action Environment
It’s known that the stability of trifluoromethylated compounds can be influenced by various environmental factors .
生化分析
Biochemical Properties
5-(Trifluoromethyl)-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. In particular, 5-(Trifluoromethyl)-1H-indazole has been shown to interact with enzymes involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). These interactions can modulate the activity of Nrf2, leading to changes in the expression of antioxidant genes .
Cellular Effects
The effects of 5-(Trifluoromethyl)-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Trifluoromethyl)-1H-indazole has been observed to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This activation can enhance cellular resistance to oxidative stress and reduce inflammation . Additionally, 5-(Trifluoromethyl)-1H-indazole may affect mitochondrial function and energy metabolism, further influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. One key mechanism involves the inhibition of Keap1, which releases Nrf2 and allows it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of antioxidant and cytoprotective genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(Trifluoromethyl)-1H-indazole remains stable under physiological conditions, allowing for sustained activation of the Nrf2 pathway. Prolonged exposure to the compound may lead to adaptive responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound can enhance antioxidant defenses and reduce oxidative damage without causing significant toxicity. At higher doses, 5-(Trifluoromethyl)-1H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular redox balance and metabolic pathways .
Metabolic Pathways
5-(Trifluoromethyl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and elimination. Additionally, 5-(Trifluoromethyl)-1H-indazole may affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the cellular uptake and efflux of 5-(Trifluoromethyl)-1H-indazole, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that 5-(Trifluoromethyl)-1H-indazole exerts its effects at the appropriate sites within the cell, modulating processes such as gene expression, energy metabolism, and oxidative stress responses .
属性
IUPAC Name |
5-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMPANPIGWXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613292 | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-64-7 | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B1321282.png)






![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)



![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)


